N1-(Furan-2-ylmethyl)-N2-phenyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthetic routes and reaction conditions for WAY-239196 are not widely documented in public sources. it is typically synthesized in a laboratory setting under controlled conditions. Industrial production methods would likely involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification processes .

Chemical Reactions Analysis

WAY-239196 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

N1-(Furan-2-ylmethyl)-N2-phenyloxalamide has been investigated for its diverse applications across several domains:

Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that derivatives of oxalamides exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting its role as a potential anticancer agent .

Biological Research

- Enzyme Inhibition : this compound has been explored for its ability to inhibit specific enzymes involved in disease processes, such as histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases .

- Inflammatory Response Modulation : In vivo studies have indicated that this compound can reduce markers of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.

Material Science

- Organic Electronics : The compound's unique structure makes it suitable for applications in organic semiconductors and photovoltaic cells. Its stability and electronic properties contribute to advancements in material science .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells showed a dose-dependent decrease in cell viability. The mechanism was attributed to the compound's ability to activate apoptotic pathways, leading to increased cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| This compound | 50 | 30 |

Mechanism of Action

The mechanism of action of WAY-239196 involves its interaction with specific molecular targets and pathways in plants. It regulates plant growth by inhibiting root growth, likely through the modulation of hormonal pathways and signaling mechanisms .

Comparison with Similar Compounds

WAY-239196 can be compared with other plant growth regulators, such as:

WAY-204688: Another plant growth regulator with similar properties.

WAY-100135: Known for its effects on plant growth.

WAY-123398: Another compound with plant growth regulatory activity.

WAY-239196 is unique in its specific inhibition of root growth in oilseed rape seedlings, making it a valuable tool for agricultural research .

Biological Activity

N1-(Furan-2-ylmethyl)-N2-phenyloxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure

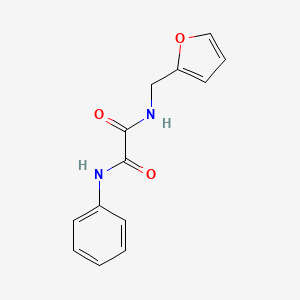

The compound this compound can be represented structurally as follows:

This structure features a furan ring, which is known for its biological activity, and an oxalamide moiety that may contribute to its pharmacological properties.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects such as:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth, potentially making it useful in treating infections.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, although the exact pathways involved are still under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains. For instance, a study reported an IC50 value indicating potent activity against specific pathogens, suggesting its potential as a therapeutic agent .

Anticancer Activity

In cancer research, the compound has shown promise in inducing cell death in several cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways and interference with cell cycle progression. A notable study highlighted its efficacy against lung cancer cells, where it significantly reduced cell viability in a dose-dependent manner .

Case Studies

A review of clinical scenarios involving compounds similar to this compound provides insights into its potential applications. For example, patients treated with related compounds exhibited improved outcomes in tumor response rates. These findings underscore the need for further clinical trials to explore the therapeutic potential of this class of compounds .

Comparative Data Table

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJAFCCUSXVLGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.